molecular formula C10H15F3N2O2 B1245039 1-Butyl-3-methylimidazolium trifluoroacetate CAS No. 174899-94-6

1-Butyl-3-methylimidazolium trifluoroacetate

Cat. No.: B1245039
CAS No.: 174899-94-6
M. Wt: 252.23 g/mol
InChI Key: QPDGLRRWSBZCHP-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium trifluoroacetate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. This compound is composed of a 1-butyl-3-methylimidazolium cation and a trifluoroacetate anion.

Biochemical Analysis

Biochemical Properties

1-Butyl-3-methylimidazolium trifluoroacetate plays a crucial role in biochemical reactions due to its ability to act as a solvent for various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and electrostatic interactions. For example, it has been shown to interact with enzymes such as lipases and proteases, enhancing their catalytic activity by stabilizing their active conformations. Additionally, this compound can disrupt the hydrogen bonding network of water, which can lead to changes in the solubility and stability of proteins and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes and proteins through hydrogen bonding and electrostatic interactions, leading to changes in their conformation and activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells. Long-term exposure to this compound has been shown to result in changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity. These changes can be attributed to the gradual degradation of the compound and the accumulation of degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of certain enzymes and proteins, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher doses. These effects are likely due to the compound’s interactions with key biomolecules and its ability to disrupt cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in cellular metabolism. This compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. For example, this compound can inhibit the activity of key glycolytic enzymes, leading to changes in glucose metabolism and energy production. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FAD), affecting their redox states and influencing metabolic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Once inside the cell, this compound can interact with binding proteins that facilitate its transport to specific organelles or cellular structures. The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes and responses .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and cellular responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium trifluoroacetate is typically synthesized through a two-step process:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is often purified through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-3-methylimidazolium trifluoroacetate can undergo various chemical reactions, including:

    Substitution reactions: The trifluoroacetate anion can participate in nucleophilic substitution reactions.

    Complexation reactions: The imidazolium cation can form complexes with metal ions.

Common Reagents and Conditions:

    Nucleophilic substitution: Typically involves nucleophiles such as halides or alkoxides under mild conditions.

    Complexation: Often involves metal salts in aqueous or organic solvents.

Major Products:

    Substitution reactions: Products depend on the nucleophile used, often resulting in the formation of new ionic liquids or organic compounds.

    Complexation reactions:

Scientific Research Applications

1-Butyl-3-methylimidazolium trifluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium tetrafluoroborate
  • 1-Butyl-3-methylimidazolium hexafluorophosphate

Comparison: 1-Butyl-3-methylimidazolium trifluoroacetate is unique due to its trifluoroacetate anion, which imparts distinct properties such as higher thermal stability and different solvation characteristics compared to other anions like chloride, tetrafluoroborate, and hexafluorophosphate. These differences make it particularly suitable for specific applications in catalysis and electrochemistry .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C2HF3O2/c1-3-4-5-10-7-6-9(2)8-10;3-2(4,5)1(6)7/h6-8H,3-5H2,1-2H3;(H,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDGLRRWSBZCHP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435877
Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-94-6
Record name 174899-94-6
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Record name 1-BUTYL-3-METHYLIMIDAZOLIUM TRIFLUOROACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylimidazolium Trifluoroacetate
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